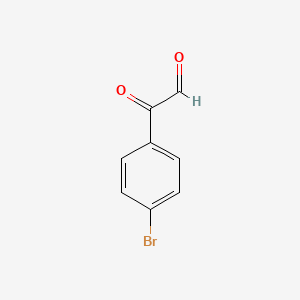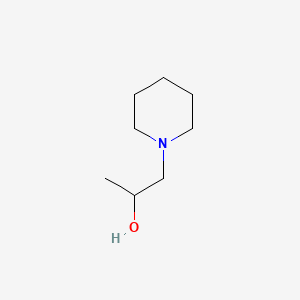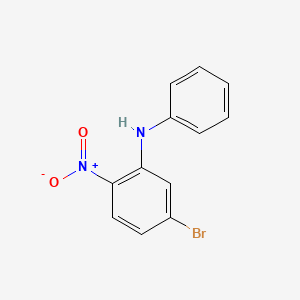
5-Bromo-2-nitro-n-phenylaniline
Vue d'ensemble
Description
5-Bromo-2-nitro-N-phenylaniline: is an organic compound with the molecular formula C12H9BrN2O2 It is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 2nd position, and a phenylamine group attached to the nitrogen atom
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-nitro-N-phenylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use in the development of new pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting specific biological pathways.
Industry: In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials with specific properties.
Mécanisme D'action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting it can cross the blood-brain barrier . The compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 5-Bromo-2-nitro-n-phenylaniline’s action are currently unknown due to the lack of research on this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitro-N-phenylaniline typically involves the nitration of 5-bromoaniline followed by a coupling reaction with phenylamine. The nitration process introduces the nitro group at the 2nd position of the brominated aniline. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the regioselectivity of the nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to ensure the safety and efficiency of the process. The subsequent coupling reaction with phenylamine can be facilitated by using catalysts such as palladium or copper to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Bromo-2-nitro-N-phenylaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom in this compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-bromo-2-amino-N-phenylaniline.
Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 5-Chloro-2-nitro-N-phenylaniline
- 5-Fluoro-2-nitro-N-phenylaniline
- 5-Iodo-2-nitro-N-phenylaniline
Comparison: 5-Bromo-2-nitro-N-phenylaniline is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The choice of halogen can influence the compound’s reactivity, solubility, and overall chemical behavior, making this compound a valuable compound in various applications.
Propriétés
IUPAC Name |
5-bromo-2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYRBUVRDFHDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285906 | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-47-3 | |
| Record name | 6311-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)

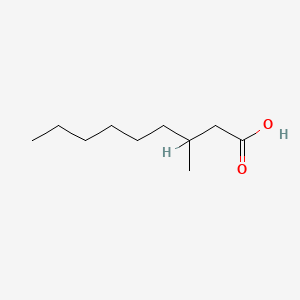
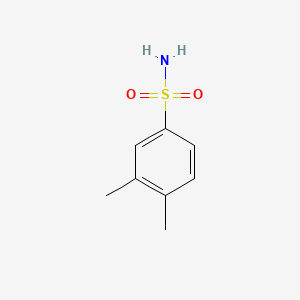
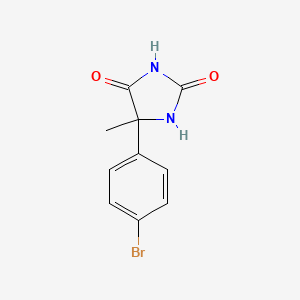

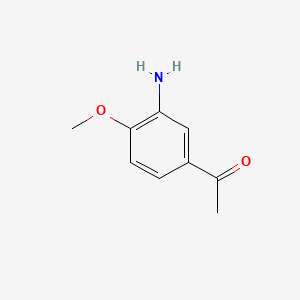
![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)


